molecular formula C17H25F3N2Si B1439628 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-22-5

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1439628
CAS No.: 1228666-22-5
M. Wt: 342.5 g/mol
InChI Key: GESOHXDEZSURSM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, with a trifluoromethyl group and a triisopropylsilyl group attached. The trifluoromethyl group is known for its electron-withdrawing properties, while the triisopropylsilyl group is often used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the trifluoromethyl and triisopropylsilyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under the influence of a catalyst . The triisopropylsilyl group is usually introduced using triisopropylsilyl chloride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This includes the use of continuous flow reactors for the cyclization step and large-scale reactors for the introduction of the trifluoromethyl and triisopropylsilyl groups. Optimization of reaction conditions to maximize yield and minimize by-products is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce various functional groups in place of the trifluoromethyl or triisopropylsilyl groups.

Scientific Research Applications

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the triisopropylsilyl group can provide steric protection. These interactions can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both trifluoromethyl and triisopropylsilyl groups. This combination of functional groups provides a distinct set of chemical properties, making it valuable in various applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triisopropylsilyl group offers steric protection and can be used as a protecting group in synthesis.

Properties

IUPAC Name

tri(propan-2-yl)-[5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F3N2Si/c1-11(2)23(12(3)4,13(5)6)22-8-7-14-9-15(17(18,19)20)10-21-16(14)22/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESOHXDEZSURSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673641
Record name 5-(Trifluoromethyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-22-5
Record name 5-(Trifluoromethyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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